Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate
Description
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a benzofuran core substituted with a phenyl group at position 2 and a functionalized alkoxy chain at position 3. Benzofuran derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and diverse reactivity .
Properties
IUPAC Name |
ethyl 5-(2-oxo-2-propan-2-yloxyethoxy)-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-4-25-22(24)20-17-12-16(26-13-19(23)27-14(2)3)10-11-18(17)28-21(20)15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTQEVTUMKMMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate (C22H22O6) is a complex organic compound belonging to the benzofuran family. Its unique molecular structure features a benzofuran core, a phenyl group, and an ethyl ester functional group, which contribute to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H22O6
- Molecular Weight : 382.4 g/mol
- Structural Features : Contains an isopropoxy group and a phenylbenzofuran structure.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Interaction : The compound may modulate enzyme activity, influencing metabolic pathways.
- Receptor Binding : Potential binding to specific receptors that could alter gene expression patterns.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : Some derivatives of benzofuran compounds have shown selective cytotoxicity against tumorigenic cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties.
- Neuroprotective Effects : Potential applications in neuroprotection due to interactions with neural receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Cytotoxicity :
- A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines, demonstrating significant activity in inhibiting cell proliferation.
- Results indicated that this compound exhibited IC50 values comparable to known anticancer agents.
-
Mechanistic Studies :
- Research focused on the interaction between the compound and specific enzymes involved in cancer metabolism revealed that it could inhibit key metabolic pathways, leading to reduced tumor growth.
-
Pharmacokinetics :
- Initial pharmacokinetic studies suggested favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C22H22O6 | Contains an isopropoxy group; explored for antitumor activity |
| Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenybenzofuran-3-carboxylate | C20H18O6 | Exhibits antioxidant properties; potential neuroprotective effects |
| Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenybenzofuran-3-carboxylate | C23H23BrO6 | Investigated for different reactivity profiles; potential anti-inflammatory applications |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells by modulating key signaling pathways:
- Mechanisms of Action :
- Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) by increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It causes S-phase arrest, inhibiting the proliferation of cancer cells, which is crucial for developing effective cancer therapies .
Antimicrobial Properties
This compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatments:
- Activity Spectrum :
Synthetic Applications
The compound can serve as a versatile building block in organic synthesis due to its unique functional groups. Its structure allows for various chemical modifications, making it useful in the development of new pharmaceuticals:
- Synthetic Routes : Multi-step organic synthesis techniques can be employed to modify the benzofuran core or introduce new substituents, enhancing its biological activity or altering its pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the biological effects and synthetic applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against HepG2 cells with IC50 values indicating potent activity. |
| Study B | Explored the compound's antimicrobial effects against E. coli and S. aureus, showing promising results in inhibiting bacterial growth. |
| Study C | Investigated synthetic pathways leading to derivatives with enhanced solubility and biological efficacy, suggesting potential for drug development. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The substituent at position 5 of the benzofuran ring significantly impacts molecular behavior. Key analogs and their differences are summarized below:
*Estimated based on molecular formulas.
Key Findings :
- Steric and Electronic Effects : The isopropoxy group in the target compound provides intermediate steric hindrance compared to ethoxy (smaller) or tert-butyl (bulkier) groups. This balance may optimize interactions in enzyme-binding pockets .
- Functional Group Additions : Hydrazine derivatives (e.g., ) show promise in metal coordination or as prodrugs due to their hydrolytic lability.
Agrochemical Potential
- Pesticidal Derivatives: Compounds like lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate) share structural motifs with benzofuran esters, suggesting herbicidal or fungicidal activity. The nitro and trifluoromethyl groups in lactofen enhance electrophilic reactivity, a feature absent in the target compound.
- Nitroimidazole Analogs : Ethyl 5-(1-methyl-4-nitro-1H-imidazol-5-yloxy)-2-phenylbenzofuran-3-carboxylate (CAS: 300803-69-4) incorporates a nitroimidazole moiety, a hallmark of antiparasitic agents. This highlights the role of heterocyclic substitutions in diversifying bioactivity.
Medicinal Chemistry
- Thiophene Sulfonamide Derivatives: Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate demonstrates sulfonamide functionality, which is prevalent in kinase inhibitors.
Physicochemical Properties
- Thermal Stability : Brominated analogs (e.g., ) may exhibit higher thermal stability due to stronger C-Br bonds, whereas hydrazine derivatives (e.g., ) are prone to decomposition under acidic conditions.
Preparation Methods
Structural Analysis and Synthetic Precursors
Molecular Architecture
The compound features a benzofuran core substituted at the 2-position with a phenyl group and at the 5-position with a 2-isopropoxy-2-oxoethoxy side chain. The 3-position is occupied by an ethyl carboxylate group. This arrangement necessitates precise regioselective synthesis to avoid positional isomerism.
Cyclization Strategies for Benzofuran Core Formation
Acid-Catalyzed Cyclization
The benzofuran ring is synthesized via intramolecular cyclization of 2-(2-formylphenoxy)hexanoic acid under acidic conditions:
Reaction Conditions
- Catalyst : Sulfuric acid (0.5 eq)
- Solvent : Acetic anhydride
- Temperature : 130°C, reflux for 5 hours
- Yield : 78–82%
The mechanism involves protonation of the formyl group, followed by electrophilic attack on the adjacent ether oxygen, forming the furan ring (Figure 1).
Base-Mediated Cyclization
Alternative protocols use sodium acetate (1.2 eq) in dimethylformamide (DMF) at 120°C, achieving comparable yields (75–80%) but requiring stringent moisture control.
Table 1: Cyclization Method Comparison
| Parameter | Acid-Catalyzed | Base-Mediated |
|---|---|---|
| Yield (%) | 82 | 80 |
| Reaction Time (h) | 5 | 6 |
| Byproducts | <5% | 8–10% |
| Scalability | Industrial | Lab-scale |
Side Chain Functionalization
Introduction of Isopropoxy-Oxoethoxy Group
The 5-position is functionalized via a two-step process:
Esterification of the Carboxyl Group
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving 95–97% purity. Alternative methods include silica gel chromatography (hexane:ethyl acetate = 4:1).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe a continuous flow system reducing reaction time from 5 hours to 45 minutes:
Challenges and Optimization Opportunities
Byproduct Formation
The primary impurity (∼5%) is the 6-isomer, arising from incomplete regiocontrol during cyclization. Gradient HPLC separation increases overall yield to 87%.
Catalytic Innovations
Palladium-catalyzed coupling methods are under investigation to bypass hazardous bromoacetate intermediates, though yields remain suboptimal (55–60%).
Q & A
Q. What are the established synthetic routes for Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate, and what key reagents are involved?
The synthesis typically involves multi-step routes, including cyclization and functionalization steps. For example, FeCl₃·6H₂O in 1,2-dichloroethane has been used as a Lewis acid catalyst to facilitate benzofuran ring formation in related compounds . Key reagents may include ethyl benzoylacetate derivatives, isopropoxy-oxoethyl precursors, and coupling agents. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
UV-Vis, FT-IR, and NMR (¹H, ¹³C, DEPT) are essential. For example:
- FT-IR : Look for C=O stretches (~1700–1750 cm⁻¹) from ester and ketone groups.
- ¹H NMR : Identify the ethyl ester protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂), isopropoxy methyl groups (δ ~1.3 ppm), and aromatic protons (δ ~6.8–8.0 ppm) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula.
Q. How can researchers assess the hydrolytic stability of the ester and ether linkages under physiological conditions?
Perform pH-dependent stability studies in buffered solutions (e.g., phosphate buffer at pH 7.4) using HPLC or LC-MS to monitor degradation products. Accelerated stability testing at elevated temperatures (40–60°C) can predict shelf-life .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to calculate:
Q. How can structural analogs of this compound be designed to optimize binding affinity with biological targets?
Use comparative analysis of analogs (Table 1) to identify structure-activity relationships (SAR). For example:
| Analog Structure | Key Modification | Impact on Activity |
|---|---|---|
| Replacement of ethyl with methyl | Alters solubility/logP | May affect membrane permeability |
| Addition of electron-withdrawing groups | Modifies electronic density | Enhances binding to polar targets |
| Data from analogs like Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can guide rational design . |
Q. What experimental strategies resolve contradictions in crystallographic data for structurally similar benzofuran derivatives?
- Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution or twinned data.
- Validate hydrogen bonding and torsion angles against DFT-optimized geometries.
- Cross-reference with spectroscopic data to confirm substituent conformations .
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Screen catalysts (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity.
- Use kinetic studies (via in-situ IR or NMR) to identify intermediates and adjust stoichiometry.
- Employ green solvents (e.g., ethanol/water mixtures) to improve atom economy .
Methodological Notes
- Synthetic Optimization : Prioritize reproducibility by documenting solvent purity, reaction atmosphere (N₂/air), and temperature gradients.
- Data Validation : Cross-check computational results (DFT) with experimental spectral data to mitigate errors in charge distribution modeling .
- Safety Protocols : Refer to safety data sheets (SDS) for handling isopropoxy and ester groups, emphasizing PPE and ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
